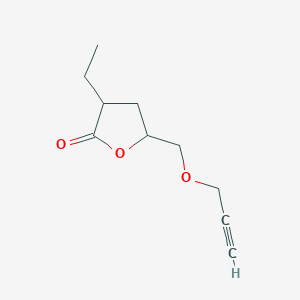![molecular formula C29H26FeO2P2S+2 B14312305 iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium CAS No. 116086-22-7](/img/structure/B14312305.png)
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes iron and multiple phosphine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium typically involves the reaction of iron complexes with phosphine ligands under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organophosphorus compound synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.
Análisis De Reacciones Químicas
Types of Reactions
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can revert the compound to its lower oxidation states.
Substitution: Phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of phosphine-ligand complexes .
Aplicaciones Científicas De Investigación
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Mecanismo De Acción
The mechanism by which iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium exerts its effects involves the coordination of its phosphine ligands to metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with metal ions and organic substrates, leading to the formation of desired products through catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Iron;bis(diphenylphosphino)methane: Another iron-phosphine complex with similar catalytic properties.
Iron;tris(diphenylphosphino)methane: Known for its use in hydrogenation reactions.
Iron;bis(diphenylphosphino)ethane: Utilized in cross-coupling reactions.
Uniqueness
Iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
116086-22-7 |
|---|---|
Fórmula molecular |
C29H26FeO2P2S+2 |
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium |
InChI |
InChI=1S/C29H26O2P2S.Fe/c1-32(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(30)27(34)29(31)33(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,1-2H3;/q+2; |
Clave InChI |
LQKUXHYWRDSRDN-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(=S)C(=O)[P+](C)(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)

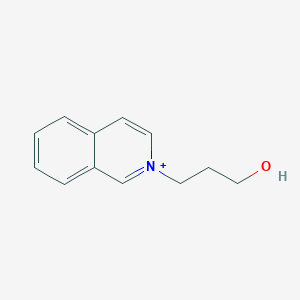
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
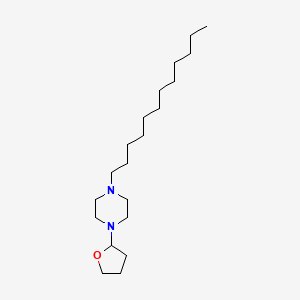
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
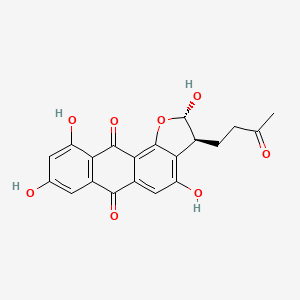

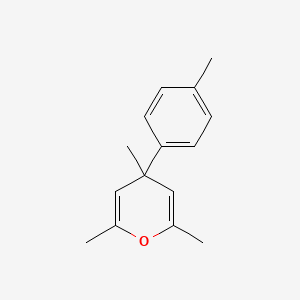
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
